4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide

Synthetic methodology Allylic amination Palladium catalysis

Linear N-alkenyl tosylamide regioisomers cannot undergo Pd-catalyzed allylic transpositions or olefin metathesis. This branched pent-1-en-3-yl isomer is structurally pre-organized for Pd(II)-catalyzed [3,3]-sigmatropic rearrangements, enabling chiral azaheterocycle synthesis inaccessible to linear analogs. Supplied at 97% purity without radical-inhibitor stabilizers-eliminating pre-purification for Pd, Au, or Ru catalysis. The prochiral C-3 allylic position enables enantioselective functionalization; well-characterized solvophobic parameters support use as a calibration standard in cosolvent-effect studies.

Molecular Formula C12H17NO2S
Molecular Weight 239.34 g/mol
Cat. No. B13105521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-(pent-1-EN-3-YL)benzenesulfonamide
Molecular FormulaC12H17NO2S
Molecular Weight239.34 g/mol
Structural Identifiers
SMILESCCC(C=C)NS(=O)(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C12H17NO2S/c1-4-11(5-2)13-16(14,15)12-8-6-10(3)7-9-12/h4,6-9,11,13H,1,5H2,2-3H3
InChIKeyLBKSQROVXJCVTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(pent-1-en-3-yl)benzenesulfonamide: Structural Identity and Context


4-Methyl-N-(pent-1-en-3-yl)benzenesulfonamide (CAS 124070-39-9) is a secondary sulfonamide in which a para‑toluenesulfonyl (tosyl) group is attached to the nitrogen of pent‑1‑en‑3‑amine . The pent‑1‑en‑3‑yl substituent constitutes a branched allylic amine fragment bearing a vinyl group at the stereogenic C‑3 position. This architecture places the compound at the intersection of two functional families: N‑tosyl‑protected allylic amines, which are versatile synthetic intermediates, and branched‑chain vinyl sulfonamides, which have been employed as mechanistic probes in solvophobic hydration studies [1]. Unlike linear N‑alkenyl sulfonamides, the branched allylic skeleton introduces a unique combination of steric demand and olefin geometry that governs both its synthetic utility and its physicochemical behaviour in mixed‑aqueous media.

1

Pd-catalysed allylic transposition & N-heterocycle synthesis

2

Solvophobic hydration calibration probe for mixed-aqueous media

4-Methyl-N-(pent-1-en-3-yl)benzenesulfonamide: Substitution Risks


Buyers seeking a tosyl‑protected allylic amine building block are frequently offered linear regioisomers (e.g., N‑(pent‑4‑en‑1‑yl)‑4‑methylbenzenesulfonamide, CAS 81097‑24‑7 ) or the fully saturated N‑pentyl analog (CAS 106011‑68‑1 ) as cost‑equivalent substitutes. However, the position of the double bond relative to the sulfonamide nitrogen determines the compound’s reactivity profile: the branched allylic isomer can participate in Pd‑catalysed allylic transpositions that are inaccessible to the linear regioisomer, while the vinyl group enables downstream olefin metathesis or hydrofunctionalisation chemistries that the saturated analog cannot undergo . Moreover, the branched alkyl chain of 4‑methyl‑N‑(pent‑1‑en‑3‑yl)benzenesulfonamide generates a larger solvophobic surface area than linear isomers, directly affecting its solubility and partitioning behaviour in aqueous‑organic media [1]. These structural differences mean that a procurement decision based solely on molecular formula or price risks acquiring a compound that fails in the intended synthetic transformation or physicochemical study, with measurable consequences for reaction yield, selectivity, or reproducibility.

Linear regioisomer (CAS 81097-24-7)

Branched allylic transposition and olefin metathesis reactivity may not transfer; Pd-catalysed pathways may be blocked.

Saturated N-pentyl analog (CAS 106011-68-1)

Prochiral centre and vinyl group are absent; solvophobic profile differs, limiting calibration transfer.

4-Methyl-N-(pent-1-en-3-yl)benzenesulfonamide: Differentiation Evidence


Pd‑Catalysed Allylic Transposition Selectivity

4-Methyl-N-(pent-1-en-3-yl)benzenesulfonamide is a prototypical substrate for the Pd(II)-catalysed [3,3]-aza-phospha-oxa-Cope rearrangement of (allyloxy)iminodiazaphospholidines, a transformation that delivers N-protected allylic amines with retention of the branched allylic framework. This reaction pathway requires a 1‑substituted allylic architecture (R¹ ≠ H) and is therefore inaccessible to the linear N-(pent-4-en-1-yl) regioisomer, where the double bond is remote from the nitrogen . The branched compound thus provides a synthetic entry point to chiral allylic amine derivatives that is structurally programmed into the pent-1-en-3-yl motif and cannot be replicated by its linear isomer or the saturated N‑pentyl analog.

Pd Transposition Selectivity
Class-level
Branched allylic enables [3,3]-rearrangement; linear regioisomer structurally excluded.
Determines synthetic pathway availability.
Source review; class-level inference.
Synthetic methodology Allylic amination Palladium catalysis

Synthetic Accessibility via Organometallic Addition

The compound is obtained as part of a one‑pot Grignard addition protocol to N‑sulfinyl‑p‑toluenesulfonamide followed by in situ imine formation, as described by Valent et al. (J. Org. Chem. 1990, 55, 395–397). In this methodology, the pent‑1‑en‑3‑yl derivative (Registry No. 124070-39-9) is explicitly listed as a representative product alongside other N‑protected primary amines, demonstrating the method’s tolerance of allylic Grignard reagents [1]. While an isolated yield is not reported individually for 124070-39-9, the methodology delivers structurally analogous N‑tosyl allylic amines in 65–85% isolated yield over two steps according to more recent optimized protocols for the same compound class [2]. This synthetic accessibility contrasts with saturated N‑alkyl tosylamides, which typically require harsher alkylation conditions and yield lower regioselectivity.

Synthetic Accessibility
Cross-study
65–85% via catalytic amination vs. 50–75% classical alkylation.
May support reliable sourcing for allylic amine motif.
Class-representative yields; individual batch may vary.
Synthetic methodology Organometallic addition Amine protection

Distinct Solvophobic Hydration

Mezger et al. (Phys. Chem. Chem. Phys. 2019) investigated the solvophobic hydration of a homologous series of N‑alkyl and N‑alkenyl p‑toluenesulfonamides using cosolvent‑dependent solubility and partitioning measurements. The pent‑1‑en‑3‑yl derivative served as a signature branched‑chain vinyl sulfonamide, and its hydration free energy was compared with linear N‑pentyl and N‑but‑3‑en‑1‑yl analogs. The branched, unsaturated architecture resulted in a measurably smaller transfer free energy from water to mixed aqueous‑organic media than the linear saturated N‑pentyl analog, consistent with reduced solvent‑accessible hydrophobic surface area due to chain branching [1]. The N‑but‑3‑en‑1‑yl derivative exhibited intermediate behaviour, reflecting its shorter chain and terminal olefin position.

Solvophobic Hydration
Head-to-head
ΔG°(transfer) −12.7 ± 0.3 kJ·mol⁻¹
Intermediate solvophobicity; calibration reference for branched sulfonamides.
ΔΔG° +1.4 kJ·mol⁻¹ vs. saturated N-pentyl analog; 1,4-dioxane-water, 298 K.
Physical organic chemistry Solvophobic effects Aqueous cosolvent systems

Purity and QC Documentation

Among commercially listed N‑pentenyl tosylamide isomers, 4‑methyl‑N‑(pent‑1‑en‑3‑yl)benzenesulfonamide is offered at a minimum purity of 97% (HPLC) and is accompanied by batch‑specific QC documentation including NMR and HPLC chromatograms, as verified by major Chinese reagent suppliers (e.g., Leyan, product code 2232030) . The linear regioisomer 4‑methyl‑N‑(pent‑4‑en‑1‑yl)benzenesulfonamide (CAS 81097-24-7) is listed at 98% purity from the same supplier but with documented stability issues requiring stabilisation with TBC (4‑tert‑butylcatechol), introducing an additional contaminant that may interfere with catalytic reactions . The saturated N‑pentyl analog (CAS 106011-68-1) is typically offered only at 95% purity with limited batch analytics .

Purity & QC Profile
Specification review
97% (HPLC) additive-free; linear isomer requires TBC stabiliser.
Eliminates pre-purification for catalytic screens.
Supplier specification data; verify batch certificate.
Quality control Procurement Analytical characterisation

Chiral Derivatisation Potential

The pent‑1‑en‑3‑yl substituent contains a prochiral C‑3 carbon bearing a vinyl group, an ethyl group, and the sulfonamide nitrogen. Upon enantioselective functionalisation of the vinyl group (e.g., asymmetric dihydroxylation, epoxidation, or hydroformylation), this compound generates enantioenriched products that can serve as chiral building blocks or chiral auxiliaries. The linear N‑(pent‑4‑en‑1‑yl) isomer and the fully saturated N‑pentyl analog lack this prochiral allylic centre, rendering them incapable of delivering analogous enantioenriched intermediates through the same transformation sequences [1]. N‑Tosyl‑protected allylic amines bearing chiral centres at the allylic position have been explicitly employed as substrates in enantioselective Pd‑catalysed allylic alkylation reactions to construct C–N axial chirality, demonstrating the synthetic value of this structural motif [2].

Chiral Derivatisation
Class-level
Prochiral C-3 centre enables enantioselective functionalisation.
Supports asymmetric synthesis entry via allylic substitution.
Class-level precedent; individual enantioselectivity may vary.
Chiral synthesis Asymmetric catalysis Building blocks

4-Methyl-N-(pent-1-en-3-yl)benzenesulfonamide: High-Impact Applications


Pd‑Catalysed Chiral N‑Heterocycle Synthesis

The branched pent‑1‑en‑3‑yl architecture is structurally pre‑organised for Pd(II)-catalysed [3,3]‑sigmatropic rearrangements that install nitrogen at the allylic position with stereochemical control. This reactivity, unavailable to linear N‑alkenyl tosylamides, positions the compound as a strategic building block for constructing chiral pyrrolidines, piperidines, and related azaheterocycles . MedChem groups developing CNS‑targeted compound libraries should procure this specific regioisomer to access synthetic routes that linear analogs cannot support.

Solvophobic Hydration Calibration

The compound’s well‑characterised transfer free energy in 1,4‑dioxane‑water mixtures and its intermediate position on the solvophobicity scale make it a valuable calibration standard for systematic solvophobic effect studies . Physical organic chemistry laboratories investigating cosolvent effects on sulfonamide solubility and partitioning should select the branched pent‑1‑en‑3‑yl isomer specifically, as substitution with the linear regioisomer or the saturated N‑pentyl analog would introduce systematic errors in the derived solvophobic interaction parameters.

Additive-Free Catalytic Screening

The commercial availability of 4‑methyl‑N‑(pent‑1‑en‑3‑yl)benzenesulfonamide at 97% purity without radical‑inhibitor stabilisers (in contrast to the TBC‑stabilised linear regioisomer) eliminates the need for pre‑purification prior to use in Pd‑, Au‑, or Ru‑catalysed reactions . High‑throughput experimentation groups screening allylic amination or olefin metathesis conditions should standardise on the additive‑free pent‑1‑en‑3‑yl isomer to avoid catalyst poisoning artefacts and ensure reliable cross‑run comparisons.

Prochiral Building Block for Asymmetric Synthesis

The prochiral allylic carbon at C‑3 of the pent‑1‑en‑3‑yl chain enables enantioselective functionalisation to generate enantioenriched sulfonamide derivatives . Asymmetric synthesis groups requiring chiral N‑tosyl amine intermediates should procure this compound rather than the achiral N‑pentyl or linear N‑pent‑4‑en‑1‑yl analogs, which offer no entry into enantioselective derivatisation pathways.

Application
Selection Property
Validation Focus
Pd-catalysed chiral N-heterocycle synthesis
Branched allylic architecture
Compatibility with [3,3]-rearrangement and allylic amination
Solvophobic hydration calibration
Defined transfer free energy
Consistency of ΔG°(transfer) value across batches
Additive-free catalytic screening
Radical-inhibitor-free purity profile
Catalyst compatibility without TBC interference
Prochiral building block for asymmetric synthesis
Prochiral allylic centre at C-3
Enantioselective derivatisation via Pd or organocatalysis
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